1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole
Description
1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole is a benzimidazole derivative featuring a trimethylsilylethoxymethyl (SEM) protecting group at the N-1 position and a formyl (-CHO) group at the C-2 position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely recognized for their pharmaceutical relevance, including roles as anticancer, antimicrobial, and antiviral agents . The SEM group is a silicon-based protecting moiety commonly employed in organic synthesis due to its stability under acidic and basic conditions, while the formyl group provides a reactive site for further functionalization, such as condensation reactions .
Properties
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2Si/c1-19(2,3)9-8-18-11-16-13-7-5-4-6-12(13)15-14(16)10-17/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBWKQTVQDJNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC=C2N=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) for deprotonation steps .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or other reduced forms.
Substitution: The benzimidazole core allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It serves as a protecting group in organic synthesis, facilitating the selective modification of molecules without affecting other functional groups
Mechanism of Action
The mechanism of action for 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole involves its interaction with molecular targets through its functional groups. The formyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the benzimidazole core can interact with various biological targets, including enzymes and receptors. The trimethylsilylethoxymethyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions .
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole lies in its substituents. Below is a comparative analysis with analogous benzimidazole derivatives:
Key Insights :
- The SEM group offers superior stability compared to methyl or allyl groups, which are prone to oxidation or nucleophilic attack .
- The formyl group distinguishes the target compound from derivatives with electron-withdrawing (e.g., nitro ) or hydrophobic (e.g., tert-butyl ) C-2 substituents.
Comparison :
- SEM protection requires specialized reagents (e.g., SEM-Cl) and anhydrous conditions, whereas methyl/allyl groups are introduced using simpler alkyl halides .
- Formylation at C-2 may involve Vilsmeier-Haack or Duff reactions, contrasting with thiomethylation via thiol alkylation .
Physicochemical Properties
Key Insights :
- The formyl group may enhance crystallinity, as seen in structurally characterized benzimidazoles .
Biological Activity
1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.
The compound's structure can be represented as follows:
- Molecular Formula : C13H21N3O4S
- Molecular Weight : 315.39 g/mol
The unique trimethylsilylethoxymethyl group may influence its solubility and interaction with biological targets.
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for their biological activities. The following sections detail the specific activities associated with 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (µg/ml) | Reference |
|---|---|---|---|
| 1 | S. aureus | 50 | |
| 2 | E. coli | 62.5 | |
| 3 | C. albicans | 250 | |
| 4 | P. aeruginosa | 100 |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation.
Anticancer Activity
Benzimidazole derivatives have also been explored for their anticancer potential. Several studies indicate that modifications to the benzimidazole ring can enhance cytotoxicity against cancer cell lines.
Case Study:
A recent study synthesized a series of benzimidazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, demonstrating their potential as anticancer agents.
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) is another area where benzimidazole derivatives show promise, particularly in the context of Alzheimer's disease treatment.
Table 2: AChE Inhibition Potency of Benzimidazole Derivatives
The enzyme inhibition profile suggests that the compound may also be effective in neurological applications.
Structure-Activity Relationship (SAR)
Understanding the SAR of benzimidazoles is crucial for optimizing their biological activity. Modifications at various positions on the benzimidazole ring can significantly enhance or diminish activity.
- Position 1 : Substituents at this position often improve AChE inhibition.
- Position 2 : Hydrophobic groups enhance overall bioactivity.
- Position 5 : Ethoxy or methoxy groups can increase potency against specific targets.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzimidazole core. Key steps include:
- Protection of the benzimidazole nitrogen using trimethylsilylethoxymethyl (SEM) groups under reflux with a catalyst like NaH or K₂CO₃ in anhydrous THF .
- Formylation at the 2-position via Vilsmeier-Haack reaction (POCl₃/DMF) or Duff reaction (hexamine in acidic conditions). Yields depend on the steric hindrance introduced by the SEM group, requiring precise stoichiometric control to avoid over-oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The SEM group’s trimethylsilyl protons appear as a singlet at δ ~0.1 ppm, while the ethoxymethyl protons resonate as multiplets between δ 3.5–4.5 ppm. The formyl proton (CHO) shows a characteristic singlet at δ ~10.2 ppm .
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O of formyl) and ~1250 cm⁻¹ (Si-C from SEM group) confirm functionalization .
- Mass Spectrometry : High-resolution ESI-MS should display [M+H]⁺ with exact mass matching the molecular formula (C₁₄H₁₈N₂O₂Si: 298.4 g/mol) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The SEM-protected benzimidazole acts as a versatile intermediate for:
- Antimicrobial agents : The formyl group enables Schiff base formation with amines, generating derivatives tested against bacterial/fungal strains .
- Kinase inhibitors : The electron-withdrawing formyl group enhances binding to ATP pockets in target enzymes .
Advanced Research Questions
Q. How does the SEM group influence regioselectivity in subsequent derivatization reactions (e.g., nucleophilic substitution vs. electrophilic aromatic substitution)?
- Methodological Answer : The SEM group sterically shields the 1-position nitrogen, directing reactivity to the 2-formyl group or 5/6-positions of the benzimidazole ring. For example:
- Nucleophilic attack at the formyl group (e.g., hydrazine to form hydrazones) proceeds efficiently in ethanol at 60°C .
- Electrophilic substitution (e.g., nitration) favors the 5-position due to the SEM group’s electron-donating effects, confirmed by DFT calculations .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G* basis set) model the electron density distribution, identifying the formyl carbon as the most electrophilic site (Fukui indices >0.25) .
- Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., COX-2 or EGFR kinases) by simulating interactions between the formyl group and catalytic lysine residues .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay conditions : Varying pH or reducing agents (e.g., DTT) may destabilize the SEM group, altering bioavailability. Standardize protocols using PBS (pH 7.4) and ≤1% DMSO .
- Structural analogs : Compare with derivatives lacking the SEM group (e.g., 1-methyl-2-formyl-benzimidazole) to isolate the SEM’s role in membrane permeability .
Q. What strategies mitigate hydrolysis of the SEM group during long-term storage or under acidic conditions?
- Methodological Answer :
- Storage : Keep at −20°C in anhydrous DMSO or sealed under inert gas (Ar/N₂).
- Stabilization : Add 0.1% w/v BHT (butylated hydroxytoluene) to prevent radical-induced degradation .
- In situ protection : Use SEM-Cl during reactions to reprotect hydrolyzed intermediates .
Comparative Research Questions
Q. How does 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole compare to other protected benzimidazoles (e.g., Boc or PMB) in cross-coupling reactions?
- Methodological Answer :
- SEM vs. Boc : SEM offers superior stability under basic conditions but is less compatible with Pd-catalyzed couplings (risk of Si-O bond cleavage). Boc deprotects readily with TFA, limiting its use in multi-step syntheses .
- SEM vs. PMB : SEM provides better steric protection, reducing side reactions in SNAr reactions .
Experimental Design Considerations
Q. What controls are essential when assessing the compound’s stability in biological assays?
- Methodological Answer : Include:
- Blank controls : Assess solvent effects (e.g., DMSO toxicity).
- Degradation controls : Incubate the compound in assay buffer (37°C, 24h) and quantify remaining intact material via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
